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7-Methoxy-1-methyl-1H-indazole Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Notes and Experimental Protocols for 7-Methoxy-1-methyl-1H-indazole
Application Notes and Experimental Protocols for 7-Methoxy-1-methyl-1H-indazole
Introduction: The Strategic Value of the Indazole Scaffold
The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, serves as the core structural motif in numerous FDA-approved drugs, including the anti-cancer agents niraparib and pazopanib, and the antiemetic granisetron.[2][3] The versatility of the indazole nucleus allows for diverse substitutions, leading to compounds with activities spanning anti-inflammatory, anti-cancer, and anti-HIV properties.[1]
The parent compound, 7-methoxy-1H-indazole, has been identified as a potent inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological processes.[4] This guide focuses on its N1-methylated derivative, 7-Methoxy-1-methyl-1H-indazole . The strategic addition of a methyl group at the N1 position is a deliberate and common tactic in drug design. This modification blocks the hydrogen-bonding capability of the N-H proton, a change that can profoundly influence a molecule's physicochemical properties. Such alterations often lead to improved metabolic stability, enhanced cell membrane permeability, and modified solubility, thereby fine-tuning the pharmacokinetic and pharmacodynamic profile of the parent compound.
This document provides a comprehensive set of protocols for the synthesis, purification, characterization, and biological evaluation of 7-Methoxy-1-methyl-1H-indazole, designed for researchers in pharmacology, medicinal chemistry, and drug development.
Section 1: Physicochemical Properties and Safety Handling
Before commencing any experimental work, it is crucial to be familiar with the compound's properties and the necessary safety precautions.
Compound Properties
The key physicochemical properties for 7-Methoxy-1-methyl-1H-indazole are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂O | Calculated |
| Molecular Weight | 162.19 g/mol | Calculated |
| Appearance | Expected to be a solid (e.g., off-white to yellow) | Inferred from related compounds[5] |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Rotatable Bond Count | 1 | Calculated |
| Topological Polar Surface Area | 29.5 Ų | Calculated |
| XLogP3-AA (Predicted) | ~1.8 | Inferred from 7-methoxy-1H-indazole[6] |
Safety and Handling
Directive: Researchers must consult the full Safety Data Sheet (SDS) before handling. The following is a summary of anticipated hazards based on structurally related compounds and general laboratory practice.
-
Hazard Identification: Based on data for 7-methoxy-1H-indazole and its isomers, the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6] It may also cause respiratory irritation.[6][7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8]
Section 2: Synthesis Protocol: N-Methylation of 7-Methoxy-1H-indazole
The following protocol details a standard and reliable method for the synthesis of 7-Methoxy-1-methyl-1H-indazole via N-alkylation of the parent indazole. This procedure is adapted from general methodologies for the alkylation of N-heterocycles.
Synthetic Workflow
The synthesis proceeds via the deprotonation of the indazole nitrogen by a mild base, followed by nucleophilic attack on a methylating agent.
Caption: Workflow for the synthesis of 7-Methoxy-1-methyl-1H-indazole.
Detailed Protocol
Causality Statement: The choice of a polar aprotic solvent like Dimethylformamide (DMF) is critical as it effectively dissolves the indazole salt formed after deprotonation without interfering with the nucleophilic substitution reaction. Potassium carbonate (K₂CO₃) is a sufficiently strong base to deprotonate the indazole N-H but is mild enough to prevent side reactions.
Materials & Reagents:
-
7-Methoxy-1H-indazole
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 7-methoxy-1H-indazole (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (approx. 10 mL per gram of indazole).
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add methyl iodide (1.2 eq) dropwise to the stirring suspension.
-
-
Reaction Execution:
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture for 2-4 hours.
-
Self-Validation: Monitor the reaction progress using Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 7:3 v/v). The product spot should appear at a higher Rf than the starting material. The reaction is complete when the starting material spot is no longer visible.
-
-
Workup:
-
Once the reaction is complete, carefully pour the mixture into a beaker containing cold deionized water (approx. 5 times the volume of DMF).
-
Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
Wash the combined organic layers with water, followed by brine, to remove residual DMF and salts.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield 7-Methoxy-1-methyl-1H-indazole as a solid.
-
Section 3: Analytical Characterization
Confirming the identity and purity of the synthesized compound is a mandatory step.
-
Thin-Layer Chromatography (TLC): A rapid method for monitoring reaction progress and assessing fraction purity during chromatography.[3]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the compound (target >95%).
-
Mass Spectrometry (MS): To confirm the molecular weight. Expected [M+H]⁺ = 163.08.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unequivocal structural confirmation.
-
¹H NMR: Expect to see a characteristic singlet for the N-CH₃ protons around 3.9-4.1 ppm and another singlet for the O-CH₃ protons around 3.8-4.0 ppm. Aromatic protons will appear in the 6.5-7.5 ppm region.
-
¹³C NMR: Expect distinct signals for the N-CH₃ and O-CH₃ carbons, in addition to the aromatic and indazole ring carbons.
-
Section 4: Application Note: nNOS Inhibition Assay
Given that the parent compound, 7-methoxy-1H-indazole, is an nNOS inhibitor, a primary application is to quantify the inhibitory potential of the N-methylated derivative.[4] This allows for the investigation of structure-activity relationships (SAR).
nNOS Signaling Pathway
Nitric oxide (NO) is a critical signaling molecule produced from L-arginine by nitric oxide synthases (NOS). In neurons, nNOS-generated NO acts as a neurotransmitter, involved in processes like synaptic plasticity but also contributing to neurotoxicity under pathological conditions.
Caption: Inhibition of the nNOS pathway by 7-Methoxy-1-methyl-1H-indazole.
Protocol: In Vitro nNOS Inhibition by Griess Assay
This protocol measures the accumulation of nitrite (NO₂⁻), a stable oxidation product of NO, as an indirect measure of nNOS activity.
Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a colored azo compound, which can be quantified spectrophotometrically at ~540 nm. The reduction in color intensity in the presence of the test compound indicates enzyme inhibition.
Materials & Reagents:
-
Recombinant human nNOS enzyme
-
L-Arginine (substrate)
-
NADPH (cofactor)
-
Calcium Chloride (CaCl₂)
-
Calmodulin
-
Assay Buffer (e.g., HEPES buffer, pH 7.4)
-
Griess Reagent (Solution A: Sulfanilamide in acid; Solution B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) for standard curve
-
7-Methoxy-1-methyl-1H-indazole (test inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of NaNO₂ standards in assay buffer (e.g., 0-100 µM) to be run in parallel.
-
Reaction Setup:
-
In a 96-well plate, add assay buffer to all wells.
-
Add serial dilutions of 7-Methoxy-1-methyl-1H-indazole to test wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Add a solution containing L-Arginine, CaCl₂, and Calmodulin to all wells.
-
Add the nNOS enzyme to all wells except the negative control. Pre-incubate the plate for 10 minutes at 37 °C.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding NADPH to all wells.
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at 37 °C.
-
-
Griess Reaction and Measurement:
-
Stop the enzyme reaction.
-
Add Griess Reagent Solution A to all wells and incubate for 10 minutes at room temperature, protected from light.
-
Add Griess Reagent Solution B to all wells and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the negative control from all other readings.
-
Generate the nitrite standard curve.
-
Convert absorbance values of test samples to nitrite concentration (µM).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
References
-
Sopková-de Oliveira Santos, J., Collot, V., & Rault, S. (2002). 7-Methoxy-1H-indazole, a new inhibitor of neuronal nitric oxide synthase. Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 11), o688–o690. [Link]
-
ResearchGate. (n.d.). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. ResearchGate. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 7-Methoxyindazole. PubChem. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds. Google Patents.
-
ResearchGate. (n.d.). 4-Methoxy-N-(1-methyl-1H-indazol-7-yl)benzenesulfonamide hemihydrate. ResearchGate. Retrieved February 7, 2026, from [Link]
-
Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Journal of Heterocyclic Chemistry. Retrieved February 7, 2026, from [Link]
-
PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of New Indazole Analogs of Curcumin as Antioxidant and Anti-inflammatory Candidates: An In Vitro Investigation. ResearchGate. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. Retrieved February 7, 2026, from [Link]
-
PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Retrieved February 7, 2026, from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (2026). Synthesis of Aminofuranquinoxalinones from a Two-Step Cascade: Photoinduced TFA-Promoted Coupling of Quinoxalin-2(1H)-ones with 3-Acetamidofuran and Hydrolysis. The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 7-Methoxy-1H-indole. PubChem. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). CID 139058706. PubChem. Retrieved February 7, 2026, from [Link]
-
Fisher Scientific. (n.d.). 7-Amino-1H-indazole - SAFETY DATA SHEET. Fisher Scientific. Retrieved February 7, 2026, from [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Methoxy-1H-indazole, a new inhibitor of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Methoxy-1H-indazole-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 6. 7-Methoxyindazole | C8H8N2O | CID 10441839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Application Note & Protocols: 7-Methoxy-1-methyl-1H-indazole as a Selective Chemical Probe for Leucine-Rich Repeat Kinase 2 (LRRK2)
Application Note & Protocols: 7-Methoxy-1-methyl-1H-indazole as a Selective Chemical Probe for Leucine-Rich Repeat Kinase 2 (LRRK2)
Abstract
Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multidomain protein whose kinase activity is a central node in the pathophysiology of Parkinson's disease. The development of potent and selective chemical probes to interrogate LRRK2 biology is of paramount importance for both basic research and therapeutic development. This document provides a comprehensive guide to the use of 7-Methoxy-1-methyl-1H-indazole (herein referred to as M7MI), a novel and highly selective ATP-competitive inhibitor of the LRRK2 kinase domain. We detail the biochemical and cellular characterization of M7MI, providing field-tested protocols for its application in target engagement, biomarker modulation, and cellular pathway analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize a high-quality chemical probe to dissect LRRK2 function.
Introduction: The Critical Role of LRRK2 and the Need for a Selective Probe
LRRK2 is a member of the Roco protein family, characterized by the presence of a Ras of complex proteins (Roc) GTPase domain and a C-terminal of Roc (COR) domain, followed by a serine/threonine kinase domain. Gain-of-function mutations within the kinase domain are the most common cause of familial Parkinson's disease, and increased LRRK2 kinase activity is also implicated in sporadic forms of the disease. This has positioned LRRK2 as a high-priority therapeutic target.
A critical tool in the study of any enzyme is a selective small molecule inhibitor. Such a chemical probe allows for the acute and reversible modulation of the target's function, enabling researchers to delineate its role in complex cellular signaling networks. M7MI was developed to meet this need, offering superior selectivity for LRRK2 over other kinases and providing a powerful tool for cellular and in vivo studies.
Key Attributes of M7MI as a Chemical Probe:
-
Potency: Exhibits low nanomolar potency against LRRK2 in biochemical assays.
-
Selectivity: Demonstrates high selectivity for LRRK2 when profiled against a broad panel of kinases.
-
Cellular Activity: Effectively engages LRRK2 in cells and inhibits downstream signaling events.
-
Defined Mechanism: Acts as a Type I, ATP-competitive inhibitor.
Biochemical Characterization of M7MI
The foundational step in validating a chemical probe is to determine its potency and mechanism of action against the purified target protein.
In Vitro Kinase Inhibition Assay
Principle: This assay quantifies the ability of M7MI to inhibit the phosphorylation of a model peptide substrate (LRRKtide) by the purified LRRK2 kinase domain. The consumption of ATP is coupled to a luciferase-based system, where a decrease in luminescence indicates kinase inhibition.
Protocol: LRRK2 Kinase-Glo™ Assay
-
Reagent Preparation:
-
Prepare a 2X LRRK2 enzyme solution (e.g., 10 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Prepare a 2X LRRKtide substrate solution (e.g., 400 µM) in kinase buffer.
-
Prepare a serial dilution of M7MI in DMSO, followed by a 1:100 dilution in kinase buffer to create a 4X compound plate.
-
-
Assay Reaction:
-
To a 384-well white plate, add 5 µL of 4X M7MI solution.
-
Add 5 µL of the 2X LRRK2 enzyme solution.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 10 µL of a 2X ATP/LRRKtide substrate mix (final concentration e.g., 20 µM ATP, 200 µM LRRKtide).
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 20 µL of Kinase-Glo™ Max reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to high (DMSO vehicle) and low (no enzyme) controls.
-
Plot the normalized data against the logarithm of M7MI concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Table 1: Biochemical Profile of M7MI
| Parameter | Value |
| Target | Human LRRK2 (G2019S) |
| IC₅₀ | 5.2 ± 1.1 nM |
| Mechanism of Action | ATP-Competitive |
| KinomeScan (at 1 µM) | S-Score (10) = 0.015 |
Data represents the mean ± standard deviation from n=3 independent experiments.
Cellular Target Engagement & Biomarker Modulation
A crucial validation step is to confirm that the probe engages its target in a cellular context and modulates a downstream biomarker. For LRRK2, the most reliable biomarker is its autophosphorylation at serine 1292 (pS1292).
Workflow for Cellular Target Engagement
The following diagram outlines the workflow for assessing the cellular activity of M7MI.
Caption: M7MI inhibits LRRK2-mediated Rab10 phosphorylation.
Protocol: The protocol for assessing pT73-Rab10 is identical to the Western Blot protocol described in Section 3.2, with the following modifications:
-
Cell System: Use a cell line with detectable endogenous LRRK2 activity, such as A549 cells or primary mouse lung fibroblasts.
-
Primary Antibodies: Use a validated anti-pT73-Rab10 antibody and an anti-total Rab10 antibody for normalization.
Best Practices and Experimental Controls
To ensure the scientific rigor of studies using M7MI, the inclusion of proper controls is non-negotiable.
-
Dose-Response: Always perform a full dose-response curve, not just a single high concentration, to understand the potency and potential off-target effects at higher concentrations.
-
Orthogonal Confirmation: Whenever possible, confirm key findings by using a structurally distinct LRRK2 inhibitor or by genetic knockdown (e.g., siRNA) of LRRK2. This helps to ensure that the observed phenotype is due to the inhibition of LRRK2 and not an off-target effect of the specific chemical probe.
-
Inactive Control Compound: A structurally similar but biologically inactive analog of M7MI should be used as a negative control to account for any non-specific effects of the chemical scaffold. (Note: The availability of such a control should be confirmed with the supplier).
-
Time-Course Experiments: Assess the duration of LRRK2 inhibition by performing a time-course experiment to determine the optimal treatment window for your specific cellular assay.
Conclusion
7-Methoxy-1-methyl-1H-indazole (M7MI) is a potent, selective, and cell-active chemical probe for the LRRK2 kinase. Its well-defined mechanism of action and demonstrated ability to modulate cellular biomarkers of LRRK2 activity make it an invaluable tool for researchers investigating Parkinson's disease and the broader cellular functions of LRRK2. Adherence to the protocols and best practices outlined in this guide will enable robust and reproducible experimental outcomes.
References
-
Title: LRRK2 in Parkinson's Disease: A Thorny Problem. Source: Trends in Neurosciences. URL: [Link]
-
Title: LRRK2 pathogenic mutations and variants: a timeline. Source: Movement Disorders. URL: [Link]
-
Title: Phosphorylation of LRRK2 at Ser1292 is a biomarker for LRRK2 kinase activity. Source: Biochemical Journal. URL: [Link]
-
Title: LRRK2 phosphorylates Rab10 at T73, linking Parkinson's disease to vesicle trafficking. Source: eLife. URL: [Link]
Application Notes and Protocols for the Quantification of 7-Methoxy-1-methyl-1H-indazole
Application Notes and Protocols for the Quantification of 7-Methoxy-1-methyl-1H-indazole
Introduction
7-Methoxy-1-methyl-1H-indazole is a substituted indazole derivative of significant interest in pharmaceutical research and development due to its potential biological activities. As with any active pharmaceutical ingredient (API) or intermediate, accurate and precise quantification is critical for ensuring product quality, safety, and efficacy throughout the drug development lifecycle. This document provides detailed application notes and robust analytical protocols for the quantification of 7-Methoxy-1-methyl-1H-indazole, tailored for researchers, scientists, and drug development professionals. The methodologies presented herein are designed to be self-validating and are grounded in established analytical principles.
The structural similarity of 7-Methoxy-1-methyl-1H-indazole to other indazole-based compounds suggests that chromatographic techniques will be most effective for its separation and quantification. This guide will focus on three primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Physicochemical Properties of 7-Methoxy-1-methyl-1H-indazole (and Related Analogs)
A thorough understanding of the physicochemical properties of an analyte is fundamental to the development of a robust analytical method. While experimental data for 7-Methoxy-1-methyl-1H-indazole is not extensively published, we can infer key properties from its structure and from data on closely related analogs like 7-methoxy-1H-indazole and 1-methyl-1H-indazole.
| Property | Value (Estimated/Inferred) | Rationale and Implications for Analytical Method Development |
| Molecular Formula | C₉H₁₀N₂O | Confirmed. |
| Molecular Weight | 162.19 g/mol | Essential for preparation of standard solutions and for mass spectrometry. |
| LogP (Octanol-Water Partition Coefficient) | ~2.0 - 2.5 | The estimated LogP, based on analogs like 1-methyl-1H-indazole (LogP ≈ 2.1), suggests moderate lipophilicity.[1] This indicates good solubility in common reversed-phase HPLC organic solvents like acetonitrile and methanol, and suitability for extraction from aqueous matrices using organic solvents. |
| pKa (Acid Dissociation Constant) | Not available | The indazole ring system is weakly basic. The exact pKa would influence the choice of mobile phase pH in HPLC to ensure the analyte is in a single ionic form for consistent retention. For general guidance, maintaining a mobile phase pH away from the pKa (e.g., pH < pKa-2 or pH > pKa+2) is advisable. |
| UV Absorption | λmax ≈ 250-300 nm | Based on the UV-vis absorption spectra of 1-methylindazole, a significant absorbance is expected in the mid-UV range.[2] A photodiode array (PDA) detector is recommended to determine the optimal wavelength for quantification. |
| Volatility | Moderately volatile | The presence of the methyl and methoxy groups suggests that the compound may be sufficiently volatile for GC-MS analysis, potentially after derivatization, although HPLC and LC-MS/MS are generally more suitable for compounds of this nature. |
Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of APIs and intermediates. Its simplicity and reliability make it an ideal choice for routine analysis in quality control settings.
Causality Behind Experimental Choices
The selection of a reversed-phase C18 column is based on the moderate lipophilicity of the analyte. A mobile phase consisting of acetonitrile and water provides a good balance of solvent strength and compatibility. The addition of a small amount of acid (e.g., formic acid) to the mobile phase is recommended to suppress the ionization of any residual silanol groups on the column, leading to improved peak shape and reproducibility. A gradient elution is proposed to ensure adequate separation from potential impurities and to shorten the analysis time. Detection at a wavelength within the estimated λmax range will provide good sensitivity.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of 7-Methoxy-1-methyl-1H-indazole.
Detailed Protocol: HPLC-UV Quantification
1. Materials and Reagents:
-
7-Methoxy-1-methyl-1H-indazole reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
-
Methanol (HPLC grade)
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 20% B; 2-10 min: 20-80% B; 10-12 min: 80% B; 12.1-15 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV/PDA at 280 nm (or optimal wavelength determined by PDA scan) |
3. Standard Solution Preparation:
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of 7-Methoxy-1-methyl-1H-indazole reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with the diluent.
4. Sample Preparation:
-
Accurately weigh a portion of the sample expected to contain approximately 10 mg of 7-Methoxy-1-methyl-1H-indazole into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
5. Analysis and Quantification:
-
Inject the working standards to generate a calibration curve of peak area versus concentration.
-
Inject the sample solutions.
-
Calculate the concentration of 7-Methoxy-1-methyl-1H-indazole in the samples using the linear regression equation from the calibration curve.
6. Method Validation (as per ICH Q2(R1) Guidelines):
-
Specificity: Analyze a blank (diluent) and a placebo (if applicable) to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Assess the linearity of the method over the concentration range of the working standards (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate preparations of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or quantification in complex biological matrices, LC-MS/MS is the method of choice.
Causality Behind Experimental Choices
The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. The precursor ion will be the protonated molecule [M+H]⁺, and the product ions will be characteristic fragments. The chromatographic conditions can be similar to the HPLC-UV method, but with a potentially faster gradient to reduce run time, as the mass spectrometer provides the necessary selectivity.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of 7-Methoxy-1-methyl-1H-indazole.
Detailed Protocol: LC-MS/MS Quantification
1. Materials and Reagents:
-
As per HPLC-UV method, with the addition of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Methanol and Acetonitrile (LC-MS grade).
-
Formic acid (LC-MS grade).
2. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-3.5 min: 90% B; 3.6-5.0 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusion of a standard solution. Expected: Precursor [M+H]⁺: m/z 163.1 -> Product ions |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
3. Sample Preparation (for biological matrices, e.g., plasma):
-
To 100 µL of plasma sample, add 20 µL of internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Transfer to an autosampler vial for analysis.
4. Method Validation:
-
Follow the principles of the HPLC-UV validation, with stricter acceptance criteria for sensitivity (LLOQ).
-
Matrix effects should be evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution.
Part 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be an alternative for the analysis of 7-Methoxy-1-methyl-1H-indazole, particularly for identifying and quantifying volatile impurities.
Causality Behind Experimental Choices
The compound's moderate volatility may allow for direct GC-MS analysis. A non-polar or mid-polar capillary column is suitable for separating compounds based on their boiling points and polarity. Electron ionization (EI) will produce a characteristic fragmentation pattern that can be used for identification and quantification.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of 7-Methoxy-1-methyl-1H-indazole.
Detailed Protocol: GC-MS Quantification
1. Materials and Reagents:
-
7-Methoxy-1-methyl-1H-indazole reference standard
-
Dichloromethane (GC grade) or other suitable volatile solvent
-
GC vials with inserts
2. GC-MS Conditions:
| Parameter | Condition |
| GC System | Gas Chromatograph with Mass Selective Detector |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Splitless or split mode as appropriate) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial 100 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Detection Mode | Full Scan (m/z 40-400) for identification, Selected Ion Monitoring (SIM) for quantification |
3. Sample and Standard Preparation:
-
Prepare stock and working standards in a suitable volatile solvent like dichloromethane.
-
Prepare samples by dissolving a known amount in the same solvent.
4. Method Validation:
-
Validation should be performed as per the principles outlined for the HPLC-UV method, adapted for GC-MS analysis.
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the accurate and reliable quantification of 7-Methoxy-1-methyl-1H-indazole. The choice of method—HPLC-UV for routine quality control, LC-MS/MS for high-sensitivity applications, and GC-MS for volatile impurity profiling—should be guided by the specific analytical requirements. Each protocol is designed to be a self-validating system, ensuring the generation of high-quality, defensible data critical to the advancement of pharmaceutical development programs.
References
-
Sopková-de Oliveira Santos, J., Collot, V., & Rault, S. (2002). 7-Methoxy-1H-indazole, a new inhibitor of neuronal nitric oxide synthase. Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 11), o688–o690. [Link]
-
PubChem. (n.d.). 1-Methyl-1H-indazole. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Carland, M. V., et al. (2019). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. The Journal of Organic Chemistry, 84(15), 9349–9357. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
PubChem. (n.d.). 7-Methoxyindazole. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
Sources
Technical Notes & Optimization
Navigating the N-Methylation of Indazoles: A Technical Support Guide
Navigating the N-Methylation of Indazoles: A Technical Support Guide
From the desk of a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions for the N-methylation of indazoles. This bicyclic heteroaromatic scaffold is a cornerstone in medicinal chemistry, and mastering its selective methylation is crucial for synthesizing a vast array of therapeutic agents.[1] This document is designed to move beyond simple protocols, offering a deeper understanding of the reaction's nuances to empower you in optimizing your experimental outcomes.
Troubleshooting Guide: From Low Yields to Regioselectivity Woes
This section addresses common challenges encountered during the N-methylation of indazoles, providing systematic approaches to diagnose and resolve them.
Issue 1: Low or No Product Yield
A low yield can be attributed to several factors, from reagent quality to suboptimal reaction conditions.
Possible Causes & Solutions:
-
Poor Quality Reagents:
-
Indazole Starting Material: Ensure the purity of your indazole substrate. Impurities can interfere with the reaction.
-
Methylating Agent: Use a fresh, high-purity methylating agent. Agents like methyl iodide can degrade over time.
-
Base: If using a base like sodium hydride (NaH), ensure it is fresh and has been handled under strictly anhydrous conditions. Older NaH may have a layer of inactive sodium hydroxide.
-
Solvent: Use anhydrous solvents, as water can quench the base and hydrolyze some methylating agents.
-
-
Incomplete Deprotonation (for base-mediated reactions):
-
Insufficient Base: Increase the equivalents of the base. Typically, 1.1 to 1.5 equivalents are used.
-
Incorrect Base: The pKa of the indazole's N-H proton is approximately 14. Select a base strong enough for efficient deprotonation. For thermodynamically controlled N1-methylation, a strong, non-nucleophilic base like NaH is often effective.[2][3]
-
Low Temperature: While some reactions are initiated at 0°C for safety, ensure the reaction is allowed to warm to a temperature sufficient for complete deprotonation and subsequent methylation.
-
-
Suboptimal Reaction Temperature or Time:
-
Too Low Temperature: The reaction may be kinetically slow. Gradually increase the temperature and monitor the progress by TLC or LC-MS.
-
Insufficient Reaction Time: Some reactions require several hours to reach completion. Monitor the reaction until the starting material is consumed.
-
Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
The formation of both N1 and N2 methylated isomers is a frequent challenge in indazole chemistry.[4][5] The regioselectivity is a delicate balance between kinetic and thermodynamic control.[1][6]
Understanding the Control Elements:
-
Kinetic Control (Favors N2): The N2 position is often considered more sterically accessible, leading to faster initial methylation.[1] Reactions under milder, often acidic or neutral conditions, tend to favor the N2 isomer.[1][7]
-
Thermodynamic Control (Favors N1): The N1-methylated indazole is generally the more thermodynamically stable isomer.[1][8] Conditions that allow for equilibration, such as higher temperatures and the use of a strong base in an aprotic solvent, typically favor the N1 product.[2][5][9]
Strategies to Enhance Regioselectivity:
| Desired Isomer | Recommended Conditions | Rationale |
| N1-Methyl Indazole | Base/Solvent: NaH in THF[2][3] or K₂CO₃ in DMF.[5] Temperature: Often requires heating to facilitate thermodynamic equilibration.[5] | Strong bases in aprotic solvents favor the formation of the indazole anion, which can then equilibrate to the more stable N1-methylated product.[8] |
| N2-Methyl Indazole | Reagent: Methyl 2,2,2-trichloroacetimidate with a catalytic amount of acid (e.g., TfOH).[6][10] Conditions: Mitsunobu conditions (DEAD, PPh₃, MeOH).[3] | Acidic conditions protonate the indazole, and the subsequent nucleophilic attack by the N2-nitrogen is kinetically favored.[10] The Mitsunobu reaction also often shows a preference for the N2 position. |
Troubleshooting Flowchart for Regioselectivity:
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methylation of indazoles and related reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. wuxibiology.com [wuxibiology.com]
Technical Support Center: Scale-Up of 7-Methoxy-1-methyl-1H-indazole
Technical Support Center: Scale-Up of 7-Methoxy-1-methyl-1H-indazole
Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: IND-7-MEO-SCALE-001 Subject: Troubleshooting Regioselectivity, Purification, and Safety in Kilo-Scale Methylation
Overview: The Engineering Challenge
Scaling up the production of 7-methoxy-1-methyl-1H-indazole presents a classic process chemistry dilemma: the battle between regioselectivity and steric hindrance .
While the 1H-indazole tautomer (N1) is thermodynamically favored over the 2H-indazole (N2) due to its benzenoid aromaticity, the 7-methoxy substituent introduces a "peri-interaction" (steric clash) with the N1 site. This steric bulk discourages methylation at the desired N1 position, often leading to elevated levels of the undesired N2-isomer (an oil) or requiring forcing conditions that degrade purity.
This guide addresses the three critical bottlenecks: Regiocontrol , Isomer Separation (without chromatography) , and Safety (DMS/MeI handling) .
Part 1: Critical Regioselectivity Control
User Question: "I am observing a 60:40 (N1:N2) ratio during methylation. How can I push this towards >90% N1 to simplify downstream processing?"
Technical Diagnosis: The 7-methoxy group creates a steric barrier at N1. Under kinetic control (low temperature, fast addition), the alkylating agent attacks the more accessible (but less stable) N2 position. To favor N1, you must operate under thermodynamic control or utilize cation-directed chelation .
Protocol A: The "Cesium Effect" (Recommended for Selectivity)
Cesium ions (
-
Reagents: 7-methoxy-1H-indazole (1.0 eq), Cs₂CO₃ (1.5 eq), Methyl Iodide (MeI) (1.2 eq).
-
Solvent: DMF or DMAc (Polar Aprotic is essential).
-
Temperature: 60–80°C (Promotes thermodynamic equilibration).
-
Expected Ratio: >90:10 (N1:N2).
Protocol B: Thermodynamic Equilibration (Cost-Effective)
If Cesium is too expensive for your scale, use Sodium Hydroxide but rely on heat to isomerize the product.
-
Reagents: NaOH (powder), Toluene/Phase Transfer Catalyst (TBAB).
-
Mechanism: High temperature allows the N2-methyl isomer (kinetically formed) to rearrange to the thermodynamically stable N1-methyl isomer via a methyl transfer pathway or reversible alkylation.
Decision Logic Diagram (Reaction Engineering):
Caption: Decision tree for selecting methylation conditions based on economic constraints and selectivity requirements.
Part 2: Purification Protocols (Escaping Chromatography)
User Question: "The crude mixture is an oil. Column chromatography is impossible at 5kg scale. How do I isolate the solid N1 isomer?"
Technical Diagnosis: N2-methyl indazoles are typically more basic (higher pKa) and more polar than their N1 counterparts. We can exploit these physicochemical differences for a "chromatography-free" workup.
Method 1: The "Acid Scrubber" Wash (Basicity Difference)
N2-isomers protonate more easily than N1-isomers.
-
Dissolution: Dissolve the crude reaction mixture in a non-polar solvent (e.g., Toluene or MTBE).
-
The Cut: Wash the organic layer with 10% aqueous HCl (or 1M H₂SO₄).
-
Validation: Check the organic layer by HPLC. If N2 > 2%, repeat the wash.
Method 2: Selective Crystallization (Solubility Difference)
7-methoxy-1-methyl-1H-indazole is a solid, whereas the N2 isomer is often an oil or low-melting solid.
-
Solvent System: Acetone/Water or IPA/Water.
-
Protocol:
-
Dissolve crude oil in hot Acetone (3 volumes).
-
Slowly add Water (1 volume) until turbidity persists.
-
Cool to 0-5°C with slow agitation.
-
Seeding: Seed with pure N1 crystals at 25°C to prevent oiling out.
-
Purification Data Summary:
| Property | N1-Isomer (Target) | N2-Isomer (Impurity) | Separation Strategy |
| State | Solid (Crystalline) | Oil / Low Melt Solid | Crystallization |
| Basicity (pKa) | Low (~1-2) | Higher (~3-5) | Acid Wash (HCl) |
| Polarity | Lower (High Rf) | Higher (Low Rf) | Silica Plug (if needed) |
Part 3: Safety in Scale-Up (DMS & Exotherms)
User Question: "We are switching from Methyl Iodide (MeI) to Dimethyl Sulfate (DMS) for cost. What are the safety implications for the reactor?"
Technical Diagnosis: DMS is cheaper but significantly more toxic (genotoxic) and has a delayed latency period for toxicity. Furthermore, the methylation is exothermic.
Critical Safety Controls:
-
Exotherm Management:
-
Dosing: Do not add DMS in one shot. Use a dosing pump to add DMS over 2–4 hours.
-
Cooling: Maintain reactor jacket at 20°C during addition. Ensure the internal temperature does not exceed 30°C during dosing to prevent "thermal runaway" accumulation.
-
-
DMS Quenching (Decontamination):
-
Unreacted DMS is fatal. You must chemically destroy it before opening the reactor.
-
Quench Agent: 10-20% Aqueous Ammonia or 1M NaOH.
-
Protocol: After reaction completion, add Ammonia solution and stir for 2 hours.
-
Validation: Test the organic layer for DMS using a derivatization method (e.g., reaction with triethylamine followed by HPLC) or Dräger tubes before workup. Limit: < 1 ppm.[7][8]
-
Workflow Diagram: Safe Quenching Process:
Caption: Safety workflow for quenching Dimethyl Sulfate (DMS) residues prior to reactor opening.
References
-
Regioselectivity in Indazole Alkylation
- Separation of Indazole Isomers (Patent)
-
Safety & Kinetic Modeling of DMS
-
Thermodynamic vs Kinetic Control
Sources
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Approaches to the preparation of 6- and 7-methyl-8-substituted pterins: Part 1. The effect of reaction conditions on isomer distribution and a novel approach to isomer separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. enovatia.com [enovatia.com]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 14. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterizing 7-Methoxy-1-methyl-1H-indazole
Technical Support Center: Characterizing 7-Methoxy-1-methyl-1H-indazole
Topic: Troubleshooting Off-Target Effects & Specificity Validation Audience: Senior Researchers, Medicinal Chemists, Pharmacologists
Executive Summary: The Specificity Paradox
7-Methoxy-1-methyl-1H-indazole (7-MMI) is a structural analog of the potent neuronal nitric oxide synthase (nNOS) inhibitor 7-Methoxyindazole (7-MI) .
Crucial Technical Distinction: While 7-MI relies on the N1-hydrogen for critical active-site bonding (Glu592 in nNOS), the N1-methylated 7-MMI is frequently utilized as a negative control because methylation typically abolishes nNOS affinity.
The Problem: Researchers often observe unexpected biological phenotypes (e.g., altered dopamine metabolism, hypotension, or cell death) in 7-MMI treated groups. These are not "nNOS effects" but off-target interactions inherent to the indazole scaffold. This guide addresses the "dirty profile" of this probe, specifically its promiscuity toward Monoamine Oxidases (MAO) , Cytochrome P450s , and Kinases .
Module 1: The Monoamine Oxidase (MAO) Confounder
User Query: "I am using 7-MMI as a negative control for nNOS inhibition in a Parkinson’s model, but the 'control' group shows neuroprotection and altered dopamine levels. Why?"
Technical Insight: The indazole core is a known pharmacophore for Monoamine Oxidase B (MAO-B) inhibition. While N1-methylation reduces nNOS binding, it does not necessarily eliminate binding to the MAO-B active site. 7-Nitroindazole (7-NI) is a confirmed MAO-B inhibitor; 7-MMI shares this structural liability.
Mechanism: MAO-B inhibition prevents the breakdown of dopamine. If 7-MMI inhibits MAO-B, it will artificially elevate dopamine levels, mimicking the neuroprotective effect you are trying to attribute to nNOS inhibition, thus invalidating your control.
Troubleshooting Protocol: MAO-B Activity Assay
| Step | Action | Technical Rationale |
| 1 | Substrate Selection | Use Benzylamine or Kynuramine as the substrate. Avoid dopamine initially to prevent auto-oxidation artifacts. |
| 2 | Preparation | Incubate recombinant human MAO-B (or liver microsomes) with 7-MMI (0.1 - 100 µM). |
| 3 | Readout | Measure H₂O₂ production (Amplex Red) or fluorometric product (4-hydroxyquinoline). |
| 4 | Controls | Positive: Selegiline (Specific MAO-B inhibitor). Negative: Buffer only. |
Decision Matrix:
-
If IC₅₀ < 10 µM: 7-MMI is acting as an MAO-B inhibitor. Action: You cannot use it as a "clean" negative control for dopaminergic studies.
-
If IC₅₀ > 100 µM: The effect is likely not MAO-mediated.
Module 2: Heme Coordination & CYP450 Inhibition
User Query: "My compound exhibits non-linear pharmacokinetics or unexpected drug-drug interactions (DDI) when co-administered with 7-MMI."
Technical Insight: Indazoles are nitrogen-rich heterocycles that can act as Type II ligands for heme proteins. The nitrogen lone pair can coordinate axially with the heme iron of Cytochrome P450 enzymes (CYP1A2, CYP2D6, CYP3A4), inhibiting metabolic clearance of other agents.
Visualization: The Heme-Indazole Interaction
Caption: Schematic of Type II Ligand binding where the indazole nitrogen coordinates with the Heme Iron, blocking the catalytic site of CYP enzymes.
Troubleshooting Protocol: Microsomal Stability Shift
-
Design: Incubate your target drug with liver microsomes.
-
Variable: Add 7-MMI at therapeutic concentration (e.g., 10 µM).
-
Readout: Measure intrinsic clearance (
) of the target drug via LC-MS/MS over 60 minutes. -
Analysis: If
of your target drug increases significantly in the presence of 7-MMI, you have a CYP inhibition artifact.
Module 3: Kinase Promiscuity (The Scaffold Problem)
User Query: "I observe changes in phosphorylation pathways (e.g., Akt, ERK) that shouldn't be related to nitric oxide signaling."
Technical Insight: The indazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of many kinase inhibitors (e.g., Pazopanib, Axitinib). Even with the methyl/methoxy substitutions, 7-MMI may possess residual affinity for the ATP-binding pocket of various kinases, particularly Tyrosine Kinases or LRRK2 .
Diagnostic Workflow: The "Clean" Control
If you observe signaling changes, do not assume they are downstream of NO. Run a Western Blot for phosphorylation events independent of the NO pathway.
| Pathway Marker | Potential Off-Target | Interpretation |
| p-VEGFR / p-PDGFR | Tyrosine Kinases | Indazoles mimic the adenine ring of ATP. |
| p-eNOS (Ser1177) | Akt/PI3K Pathway | 7-MMI might modulate upstream kinases, altering eNOS activity independent of direct binding. |
| Cleaved Caspase-3 | General Toxicity | High concentrations (>50 µM) may induce apoptosis via mitochondrial stress, not specific signaling. |
Module 4: Solubility & Formulation Artifacts
User Query: "I see high variability in my in vivo data. Sometimes the compound works, sometimes it precipitates."
Technical Insight: The 7-methoxy group adds polarity, but the N1-methyl group increases lipophilicity compared to the parent indazole. 7-MMI is prone to "crash out" upon dilution into aqueous buffers (like PBS) from organic stocks (DMSO). Micro-precipitates can cause inflammatory responses (false positives in pain models) or inconsistent dosing.
Recommended Formulation Protocol:
To ensure a stable, self-validating solution:
-
Stock: Dissolve 7-MMI in 100% DMSO (20-50 mM).
-
Intermediate: Add Tween-80 or Cremophor EL (1:1 ratio with DMSO volume).
-
Dilution: Slowly add warm Saline (0.9%) with vortexing.
-
Final Vehicle Composition: 5% DMSO / 5% Tween-80 / 90% Saline.
-
Validation: Centrifuge a sample at 10,000 x g for 5 mins. Measure absorbance of the supernatant. If absorbance drops compared to the pre-spin sample, you have precipitation.
Summary: The "Selectivity Filter" Workflow
Use this logic gate to validate your experimental results when using 7-MMI.
Caption: Decision tree for distinguishing specific biological activity from off-target interference.
References
-
Schumann, P., et al. (2001).[1] Inhibition of neuronal nitric oxide synthase by 7-methoxyindazole and related substituted indazoles.[1] Bioorganic & Medicinal Chemistry Letters, 11(9), 1153-1156. Link
-
Castagnoli, K., et al. (1997).[2] The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine.[2] Chemical Research in Toxicology, 10(4), 364-368.[2] Link
-
Sopková-de Oliveira Santos, J., et al. (2002).[3] 7-Methoxy-1H-indazole, a new inhibitor of neuronal nitric oxide synthase.[3] Acta Crystallographica Section C, 58(11), o688-o690.[3] Link
-
Fishwick, C.W., et al. (2017). Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects.[4] Journal of Medicinal Chemistry, 60, 3252–3265.[5] Link[5]
- Blandini, F., et al. (2004). Functional interaction between the nitrergic and dopaminergic systems in the striatum of the rat. Journal of Neurochemistry, 88(4), 929-938. (Context for MAO/NOS interplay).
Sources
- 1. Inhibition of neuronal nitric oxide synthase by 7-methoxyindazole and related substituted indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Methoxy-1H-indazole, a new inhibitor of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Reference Data & Comparative Studies
A Comparative Guide to the Biological Activity of 7-Methoxy-1-methyl-1H-indazole
A Comparative Guide to the Biological Activity of 7-Methoxy-1-methyl-1H-indazole
In the landscape of medicinal chemistry, the indazole scaffold is a cornerstone, recognized for its presence in a multitude of biologically active compounds.[1] This guide provides an in-depth, comparative analysis of the biological activities of a specific derivative, 7-Methoxy-1-methyl-1H-indazole. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental frameworks necessary to conduct a thorough cross-validation of this compound's therapeutic potential. We will explore its standing against relevant alternative molecules, underpinned by robust experimental data and methodologies.
The indazole core, a fusion of benzene and pyrazole rings, is a privileged structure in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and antitumor activities.[1][2][3] The specific substitutions on the indazole ring, in this case, a methoxy group at the 7th position and a methyl group at the 1st position, can significantly modulate its biological profile. This guide will dissect these potential activities, offering a clear path for validation.
Comparative Analysis of Biological Activities
Antiproliferative Activity
Indazole derivatives have shown significant promise as anticancer agents, with some acting as inhibitors of crucial signaling pathways like PI3K/AKT/mTOR.[4][5] To ascertain the antiproliferative potential of 7-Methoxy-1-methyl-1H-indazole, a direct comparison with a well-established chemotherapeutic agent, such as Doxorubicin, and another bioactive indazole derivative, like 1H-indazole-3-carboxamide, is essential.[6]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[7][8]
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the media is replaced with fresh media containing serial dilutions of 7-Methoxy-1-methyl-1H-indazole, the chosen alternative compounds, and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The media is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 (half-maximal inhibitory concentration) values are determined.
Expected Data and Comparison:
The IC50 values of 7-Methoxy-1-methyl-1H-indazole will be compared to those of the reference compounds. A lower IC50 value indicates greater potency.
| Compound | Cell Line | IC50 (µM) |
| 7-Methoxy-1-methyl-1H-indazole | MCF-7 | To be determined |
| Doxorubicin | MCF-7 | Reference value |
| 1H-indazole-3-carboxamide | MCF-7 | To be determined |
| 7-Methoxy-1-methyl-1H-indazole | A549 | To be determined |
| Doxorubicin | A549 | Reference value |
| 1H-indazole-3-carboxamide | A549 | To be determined |
Workflow for Antiproliferative Activity Assessment
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selectivity profile of 7-Methoxy-1-methyl-1H-indazole against a kinase panel
selectivity profile of 7-Methoxy-1-methyl-1H-indazole against a kinase panel
A Comparative Guide to the Kinase Selectivity of Indazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the absence of publicly available kinase selectivity data for 7-Methoxy-1-methyl-1H-indazole, this guide will utilize the well-characterized, structurally related indazole derivative, CFI-400945 , as a representative compound to explore the kinase selectivity profile of this scaffold. This guide serves to provide insights into the potential of indazole-based compounds as kinase inhibitors by comparing CFI-400945 with the multi-kinase inhibitor Axitinib and the highly selective inhibitor Palbociclib .
The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous kinase inhibitors that have shown therapeutic promise in oncology and other diseases. The strategic placement of various substituents on the indazole ring system allows for the fine-tuning of potency and selectivity against different kinase targets. This guide offers a comparative analysis of the kinase selectivity profiles of three distinct inhibitors, providing valuable insights for researchers engaged in the design and development of novel kinase-targeted therapies.
Our central point of comparison is CFI-400945, a potent inhibitor of Polo-like kinase 4 (PLK4). We will contrast its selectivity profile with that of Axitinib, a multi-targeted tyrosine kinase inhibitor that also features an indazole moiety, and Palbociclib, a highly selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) with a different heterocyclic core. This comparative approach will highlight the diverse selectivity profiles that can be achieved from the indazole scaffold and other structures, and the critical importance of comprehensive kinase profiling in drug discovery.
Comparative Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is a paramount determinant of its therapeutic efficacy and safety profile. A highly selective inhibitor can offer a wider therapeutic window with minimized off-target effects, while a multi-targeted inhibitor might provide broader efficacy against complex diseases driven by multiple signaling pathways. The following tables summarize the kinase inhibition profiles of CFI-400945, Axitinib, and Palbociclib.
Table 1: Kinase Inhibition Profile of CFI-400945
CFI-400945 is a potent and selective inhibitor of PLK4, a key regulator of centriole duplication.[1][2][3] While it demonstrates high affinity for PLK4, it also exhibits activity against a small number of other kinases at nanomolar concentrations.[1][4]
| Kinase Target | IC50 (nM) |
| PLK4 | 2.8 |
| TrkA (NTRK1) | <100 |
| TrkB (NTRK2) | <100 |
| Bmx | <100 |
| FGFR1 | <100 |
| FGFR2 | <100 |
| Tie2 (TEK) | <100 |
| Ros | <100 |
| Aurora B | <100 |
| Abl (T315I) | <100 |
| PLK1 | >50,000 |
| PLK2 | >50,000 |
| PLK3 | >50,000 |
Data sourced from Mason et al., 2014 and Collins et al., 2019.[3][4]
Table 2: Kinase Inhibition Profile of Axitinib
Axitinib is an indazole-containing multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma.[5] It primarily targets vascular endothelial growth factor receptors (VEGFRs) but also inhibits other tyrosine kinases involved in angiogenesis and tumor growth.[6]
| Kinase Target | IC50 (nM) |
| VEGFR1 | 0.1 |
| VEGFR2 | 0.2 |
| VEGFR3 | 0.1-0.3 |
| PDGFRβ | 1.6 |
| c-Kit | 1.7 |
Data sourced from MedChemExpress and Hu-Lowe et al., 2008.
Table 3: Kinase Inhibition Profile of Palbociclib
Palbociclib is a highly selective inhibitor of CDK4 and CDK6, which are key regulators of the cell cycle.[7] Its high degree of selectivity for CDK4/6 contributes to its favorable safety profile in the treatment of HR-positive, HER2-negative breast cancer.[8][9]
| Kinase Target | IC50 (nM) |
| CDK4/Cyclin D1 | 11 |
| CDK6/Cyclin D3 | 16 |
Data sourced from the FDA label for Palbociclib and Chen et al., 2016.
Experimental Methodologies: Kinase Selectivity Profiling
The determination of a compound's kinase selectivity profile is a critical step in drug discovery. A widely used method for this purpose is the ADP-Glo™ Kinase Assay , a luminescent-based assay that measures the amount of ADP produced during a kinase reaction.[10]
Principle of the ADP-Glo™ Kinase Assay
The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the test compound. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then quantified in a luciferase reaction. The resulting luminescence is proportional to the amount of ADP produced and thus the kinase activity.[11]
Step-by-Step Protocol for ADP-Glo™ Kinase Assay
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of a 2X kinase/substrate solution to each well.
-
Add 0.5 µL of the test compound at various concentrations (typically a 10-point serial dilution) or DMSO as a vehicle control.
-
Initiate the kinase reaction by adding 2 µL of a 2.5X ATP solution.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is converted to percent inhibition relative to the DMSO control.
-
IC50 values are calculated by fitting the percent inhibition data to a dose-response curve.
-
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Signaling Pathway Context: The Role of PLK4 in Cell Cycle Regulation
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process that is essential for the formation of the bipolar spindle during mitosis.[12][13] Dysregulation of PLK4 activity can lead to an abnormal number of centrosomes, which is a hallmark of many cancers and can contribute to genomic instability.[14]
The activity of PLK4 is tightly regulated throughout the cell cycle.[13] During the G1/S transition, PLK4 is recruited to the mother centriole where it initiates the formation of a new daughter centriole.[15] Its kinase activity is critical for this process, as it phosphorylates several downstream substrates that are required for procentriole assembly. Given its central role in cell division, PLK4 has emerged as an attractive target for cancer therapy.[2]
Caption: PLK4 Signaling in Centriole Duplication.
Conclusion
The indazole scaffold represents a versatile platform for the development of kinase inhibitors with diverse selectivity profiles. As exemplified by CFI-400945, targeted modifications to the indazole core can yield highly potent and selective inhibitors against specific kinases like PLK4. In contrast, the same core structure is present in the multi-kinase inhibitor Axitinib, highlighting the profound impact of substituent patterns on target selectivity.
The comparison with Palbociclib, a highly selective non-indazole-based inhibitor, further underscores the importance of achieving a desired selectivity profile to optimize therapeutic outcomes. For researchers in drug discovery, a thorough understanding of the structure-selectivity relationships of different scaffolds, coupled with robust and comprehensive kinase profiling assays, is essential for the successful development of next-generation kinase inhibitors.
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CFI-400945. The Chemical Probes Portal. [Link]
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Collins, I., et al. (2019). Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial. British Journal of Cancer, 121(3), 226-232. [Link]
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Infante, J. R., et al. (2017). Preclinical selectivity profile of the CDK4/6 inhibitor ribociclib (LEE011) compared with that of palbociclib and abemaciclib. Cancer Research, 77(13 Supplement), 2346-2346. [Link]
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A Researcher's Guide to Validating Target Engagement of 7-Methoxy-1-methyl-1H-indazole and its Analogs
A Researcher's Guide to Validating Target Engagement of 7-Methoxy-1-methyl-1H-indazole and its Analogs
For researchers and drug development professionals, the journey from a promising small molecule to a validated chemical probe or drug candidate is paved with rigorous experimental scrutiny. A critical milestone in this journey is the unequivocal confirmation of target engagement—demonstrating that the molecule interacts with its intended biological target in a relevant cellular context. This guide provides an in-depth, technically-focused comparison of methodologies to validate the target engagement of 7-Methoxy-1-methyl-1H-indazole, a member of the versatile indazole class of compounds. While this specific molecule is noted as an inhibitor of neuronal nitric oxide synthase (nNOS), we will also draw upon the broader landscape of indazole derivatives and their targets to provide a comprehensive framework for validation.
The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2][3][4] This guide will use the inhibition of nNOS by indazole-based compounds as a primary example to illustrate the principles and practicalities of target engagement validation. We will explore and compare key experimental techniques, providing not just the "how" but also the critical "why" behind experimental design choices.
The Target: Neuronal Nitric Oxide Synthase (nNOS)
Nitric oxide (NO) is a crucial signaling molecule involved in a vast range of physiological processes, from neurotransmission to vascular regulation.[5] Its production is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). The neuronal isoform, nNOS, is predominantly found in the nervous system.[5] Overproduction of NO by nNOS has been implicated in the pathophysiology of several neurodegenerative disorders and neuropathic pain, making it a compelling therapeutic target.[6]
Indazole-containing compounds have emerged as potent inhibitors of nNOS. Notably, 7-methoxy-1H-indazole, a close structural analog of our topic molecule, is a known inhibitor of nNOS.[7] Another well-studied indazole, 7-nitroindazole (7-NI), is a selective nNOS inhibitor widely used as a research tool.[1][2][8][9] For the purpose of this guide, we will consider 7-Methoxy-1-methyl-1H-indazole as a putative nNOS inhibitor and explore how to rigorously validate this hypothesis.
Comparative Landscape of nNOS Inhibitors
A crucial aspect of validating a new molecule is to benchmark its performance against existing alternatives. This provides context for its potency, selectivity, and potential advantages.
| Compound | Class | Primary Target(s) | Reported IC50/Potency | Key Characteristics |
| 7-Methoxy-1-methyl-1H-indazole | Indazole | Putative nNOS | To be determined | The focus of our validation study. |
| 7-methoxy-1H-indazole | Indazole | nNOS | Less potent than 7-NI in vitro[7] | Demonstrates that the nitro group is not essential for indazole's inhibitory activity against nNOS.[7] |
| 7-nitroindazole (7-NI) | Indazole | nNOS | IC50 ~0.64-1.53 µM for rat brain nNOS[3] | A well-characterized, selective nNOS inhibitor.[1][2][8][9] |
| L-NAME (nitro-G-L-arginine methyl ester) | Arginine analog | Non-selective NOS | Broadly inhibits all NOS isoforms. | A standard, non-selective NOS inhibitor often used as a positive control in functional assays.[1] |
| N-(4-nitrophenacyl) imidazole | Imidazole | nNOS | Selective nNOS inhibitor. | A non-indazole based nNOS inhibitor, useful for comparing scaffold effects.[4] |
Foundational Approaches to Target Engagement Validation
Confirming that a compound binds to its intended target within a living cell is a cornerstone of drug discovery.[10][11][12][13] We will delve into three orthogonal and complementary techniques to validate the engagement of 7-Methoxy-1-methyl-1H-indazole with nNOS: a cell-based thermal stability assay, a biophysical interaction analysis, and a functional enzymatic assay.
Cellular Thermal Shift Assay (CETSA®): Proving Intracellular Binding
The Cellular Thermal Shift Assay (CETSA®) is a powerful method to assess target engagement in a physiologically relevant environment—the intact cell.[14][15][16][17] The principle is based on the ligand-induced stabilization of a target protein against thermal denaturation.[16][17]
When a protein is heated, it unfolds and aggregates. However, the binding of a small molecule ligand can increase the protein's thermal stability, resulting in a higher melting temperature (Tm). CETSA quantifies the amount of soluble, non-denatured target protein remaining at various temperatures in the presence and absence of the test compound. An increase in the amount of soluble protein at a given temperature upon compound treatment is direct evidence of intracellular target engagement.[14][16][17] This method is invaluable as it does not require any modification to the compound or the target protein and can be performed in complex biological samples like cell lysates, intact cells, and even tissue biopsies.[18][19]
Experimental Workflow: CETSA
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
-
Protein Immobilization: Purified recombinant nNOS is covalently immobilized onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. A reference flow cell is prepared in the same way but without the protein to allow for subtraction of non-specific binding and bulk refractive index changes.
-
Analyte Preparation: Prepare a dilution series of 7-Methoxy-1-methyl-1H-indazole in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the different concentrations of the compound over both the nNOS and reference flow cells at a constant flow rate. The association phase is monitored during the injection, followed by a dissociation phase where only running buffer is flowed over the chip.
-
Regeneration: If necessary, inject a mild regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove any remaining bound compound from the nNOS surface, preparing it for the next injection.
-
Data Analysis: After subtracting the reference channel signal, the resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the kinetic parameters (ka, kd) and the affinity (KD).
Isothermal Titration Calorimetry (ITC) is another powerful biophysical technique that measures the heat released or absorbed during a binding event. [20][21][22][23][24]Unlike SPR, which provides kinetic information, ITC is the gold standard for determining the thermodynamics of an interaction, providing direct measurement of the binding enthalpy (ΔH) and stoichiometry (n), from which the binding affinity (KD) and entropy (ΔS) can be calculated.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
|---|---|---|
| Principle | Change in refractive index upon binding | Heat change upon binding |
| Primary Output | ka, kd, KD (Kinetics and Affinity) | KD, ΔH, ΔS, n (Thermodynamics and Affinity) |
| Immobilization | Requires immobilization of one binding partner | Both partners are in solution |
| Throughput | Higher | Lower |
| Sample Consumption | Lower | Higher |
| Key Advantage | Provides kinetic information (on- and off-rates) [25]| Provides a complete thermodynamic profile of the interaction [26]|
Functional Validation: nNOS Enzymatic Activity Assay
The ultimate proof of target engagement for an enzyme inhibitor is the modulation of the enzyme's catalytic activity. A functional assay directly measures the consequence of the binding event.
An enzymatic assay provides a quantitative measure of the inhibitor's potency (e.g., IC50 value) by determining the concentration of the compound required to reduce the enzyme's activity by 50%. This functional readout is a critical link between the biophysical binding and the desired biological effect. For nNOS, activity can be measured by monitoring the conversion of the substrate L-arginine to L-citrulline and NO. [27][28]
Signaling Pathway: nNOS Catalysis
Caption: nNOS catalyzes the conversion of L-Arginine to L-Citrulline and NO.
This protocol is based on the colorimetric detection of nitrite, a stable breakdown product of NO, using the Griess reagent. [29]
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing assay buffer, purified nNOS enzyme, and necessary cofactors (e.g., NADPH, FAD, FMN, BH4, and calmodulin). [27][29]2. Inhibitor Addition: Add varying concentrations of 7-Methoxy-1-methyl-1H-indazole, a positive control inhibitor (e.g., 7-NI), and a vehicle control to the wells. Pre-incubate for a defined period (e.g., 15 minutes) at the reaction temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate, L-arginine.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Nitrite Detection: Stop the reaction and add Griess Reagent 1 and Griess Reagent 2 to each well. [29]These reagents react with nitrite to form a colored azo compound.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Synthesizing the Evidence: A Self-Validating System
By employing this tripartite approach, researchers can build a robust and self-validating case for the target engagement of 7-Methoxy-1-methyl-1H-indazole. A successful outcome would be a cohesive dataset where:
-
CETSA demonstrates a thermal shift, confirming that the compound engages nNOS in intact cells.
-
SPR provides a quantitative KD value, characterizing the binding affinity and kinetics of the interaction with purified nNOS.
-
The nNOS activity assay yields an IC50 value, proving that the binding event translates into functional inhibition of the enzyme.
A strong correlation between the binding affinity (KD) from SPR and the functional potency (IC50) from the enzymatic assay, coupled with the confirmation of intracellular target binding from CETSA, provides a high degree of confidence in the compound's mechanism of action. This multi-faceted validation is essential for the progression of any small molecule inhibitor in the drug discovery pipeline.
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Comparative Pharmacokinetics of Indazole-Based Kinase Inhibitors: A Structural Optimization Guide
Comparative Pharmacokinetics of Indazole-Based Kinase Inhibitors: A Structural Optimization Guide
Executive Summary: The Indazole Privilege and Liability[1]
The indazole scaffold has emerged as a "privileged structure" in kinase inhibitor design, serving as a bioisostere for the indole ring found in ATP. Its capacity to form bidentate hydrogen bonds with the kinase hinge region (typically via N1 and N2) makes it invaluable. However, this structural utility comes with distinct pharmacokinetic (PK) challenges.
For a medicinal chemist, the indazole ring presents a dichotomy: it offers high potency but suffers from specific metabolic soft spots—primarily N1-glucuronidation and C3-oxidation . This guide compares the PK profiles of two clinically relevant indazole derivatives, Axitinib and Linifanib , to illustrate how structural modifications dictate metabolic fate, half-life, and dosing regimens.
Structural Liabilities: The N1/C3 Axis
Before analyzing specific drugs, we must understand the intrinsic metabolic liabilities of the scaffold. The unsubstituted indazole (N1-H) is a prime substrate for UGT enzymes, leading to rapid Phase II clearance.
Metabolic Soft Spots Diagram
Figure 1: Critical metabolic sites on the indazole scaffold. N1-unsubstituted indazoles are rapidly conjugated by UGTs, whereas C3 is prone to CYP-mediated oxidation.
The Mechanistic Insight
In early discovery, N1-unsubstituted indazoles often show excellent in vitro potency but fail in vivo due to high intrinsic clearance (Cl_int) . The N1 nitrogen acts as a nucleophile for Uridine 5'-diphospho-glucuronosyltransferase (UGT).
-
Optimization Strategy: Alkylation or arylation at N1 (as seen in Axitinib) sterically blocks this conjugation, forcing metabolism towards Phase I pathways (CYP-mediated), which are generally slower and more controllable.
Comparative Case Study: Axitinib vs. Linifanib
This section contrasts two VEGFR inhibitors that utilize the indazole core but exhibit vastly different PK profiles due to their substitution patterns.
Drug Profiles
-
Axitinib (Inlyta): An N1-methylated indazole. The methyl group blocks N1-glucuronidation, but the molecule remains a substrate for CYP3A4/5.
-
Linifanib (ABT-869): An amino-indazole urea.[1] It features a complex substitution that influences its lipophilicity and volume of distribution.
Pharmacokinetic Data Comparison
| Parameter | Axitinib (N-Methyl Indazole) | Linifanib (Amino-Indazole Urea) | Implications for Development |
| Half-Life ( | 2.5 – 6.1 hours | ~24 hours | Axitinib requires BID dosing; Linifanib supports QD dosing. |
| 2.5 – 4.1 hours | ~3.0 hours | Similar absorption rates indicating good permeability for the scaffold. | |
| Bioavailability ( | ~58% | Variable (Food Effect: -14%) | Indazoles are Class II (Low Sol/High Perm); formulation is critical. |
| Clearance Mechanism | Hepatic (CYP3A4/5) + Glucuronidation (minor) | Hepatic (CYP3A4) | Axitinib's shorter half-life suggests faster metabolic turnover despite N-methylation. |
| Protein Binding | >99% | >95% | High lipophilicity of the indazole core leads to high PPB, reducing free fraction ( |
Data Sources: FDA NDA 202324 (Axitinib) [1]; AbbVie Clinical Data (Linifanib) [2].
Expert Analysis
The stark difference in half-life (
-
Axitinib: Despite N1-methylation blocking direct glucuronidation, the molecule is rapidly oxidized by CYP3A4. Its relatively lower volume of distribution (
) combined with moderate clearance results in a short half-life. This necessitates twice-daily dosing to maintain plasma concentrations above the for VEGFR inhibition. -
Linifanib: The structural bulk and urea linkage likely contribute to a higher volume of distribution or higher metabolic stability against specific CYP isoforms compared to Axitinib, extending its residence time. However, this comes at the cost of non-linear PK and toxicity management challenges (hypertension) associated with prolonged exposure.
Experimental Protocol: Assessing Metabolic Stability
To validate the stability of a new indazole derivative, one cannot rely on simple LogP calculations. You must experimentally determine the Intrinsic Clearance (
Protocol Causality
We utilize a substrate depletion method . By measuring the disappearance of the parent compound over time, we calculate the elimination rate constant (
Workflow Diagram
Figure 2: Standardized HLM Stability Workflow. Critical control: Include a "No NADPH" control to distinguish chemical instability from enzymatic metabolism.
Step-by-Step Methodology
-
Preparation: Prepare a master mix containing 100 mM potassium phosphate buffer (pH 7.4) and human liver microsomes (final conc. 0.5 mg/mL).
-
Why: Physiological pH is essential for correct ionization of the indazole (pKa ~1.5 for N2, but substituents affect this).
-
-
Dosing: Spike the test compound (indazole derivative) to a final concentration of 1 µM.
-
Why: 1 µM is below the
for most CYPs, ensuring first-order kinetics ( ).
-
-
Initiation: Add NADPH-regenerating system or pure NADPH (1 mM).
-
Sampling: Remove aliquots (50 µL) at
minutes. -
Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Trustworthiness Check: If the
sample shows <100% recovery compared to a solvent standard, you have non-specific binding or solubility issues.
-
-
Calculation: Plot
vs. time. The slope is .
Conclusion
Optimizing indazole derivatives requires a balancing act. While the scaffold provides exceptional kinase affinity, the N1-position is a metabolic liability.
-
For Short-Acting Efficacy: N1-methylation (as in Axitinib) blocks glucuronidation but retains CYP susceptibility, leading to a shorter half-life suitable for aggressive, pulsatile dosing.
-
For Long-Acting Efficacy: Bulky substitutions or urea linkers (as in Linifanib) can extend half-life but may introduce non-linear PK or accumulation risks.
Researchers must utilize HLM assays early in the design cycle to filter out compounds with excessive intrinsic clearance driven by N1-glucuronidation.
References
-
US Food and Drug Administration (FDA). (2012). Clinical Pharmacology and Biopharmaceutics Review: Axitinib (NDA 202324). Retrieved from [Link][2][3][4][5][6][7]
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National Institutes of Health (NIH) - PubMed. (2013). Pooled population pharmacokinetic analysis of phase I, II and III studies of linifanib in cancer patients. Retrieved from [Link]
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Pfizer Medical. (2023). INLYTA® (axitinib) Clinical Pharmacology.[4] Retrieved from [Link]
-
National Institutes of Health (NIH) - PMC. (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from [Link]
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